molecular formula C4H9ClN2 B1281051 2-Amino-2-methylpropanenitrile hydrochloride CAS No. 50846-36-1

2-Amino-2-methylpropanenitrile hydrochloride

Cat. No.: B1281051
CAS No.: 50846-36-1
M. Wt: 120.58 g/mol
InChI Key: RWPZHHGTDNTPFY-UHFFFAOYSA-N
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Description

2-Amino-2-methylpropanenitrile hydrochloride is a chemical compound with the molecular formula C4H9ClN2. It is a white solid that is soluble in water and various organic solvents. This compound is used as an intermediate in organic synthesis and has applications in pharmaceuticals and other chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-2-methylpropanenitrile hydrochloride can be synthesized by the reaction of potassium cyanide with acetone. The reaction typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-methylpropanenitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Amino-2-methylpropanenitrile hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-methylpropanenitrile hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives. These interactions can affect biochemical pathways and cellular processes .

Comparison with Similar Compounds

    2-Amino-2-methylpropanenitrile: The parent compound without the hydrochloride salt.

    2-Amino-2-methyl-1-propanol hydrochloride: A similar compound with a hydroxyl group instead of a nitrile group.

    2-Amino-3-hydroxybenzoic acid hydrochloride: Another compound with an amino group and a carboxylic acid group.

Comparison: 2-Amino-2-methylpropanenitrile hydrochloride is unique due to its combination of an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis compared to similar compounds .

Properties

IUPAC Name

2-amino-2-methylpropanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2.ClH/c1-4(2,6)3-5;/h6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPZHHGTDNTPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481919
Record name 2-amino-2-methylpropanenitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50846-36-1
Record name 2-amino-2-methylpropanenitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-2-methylpropanenitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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